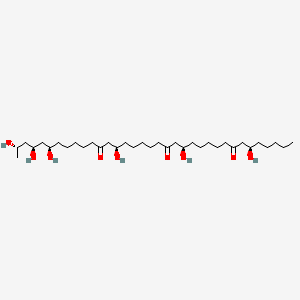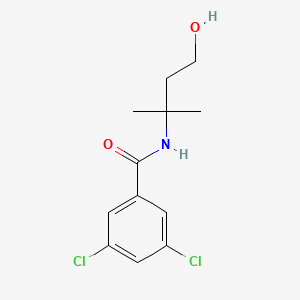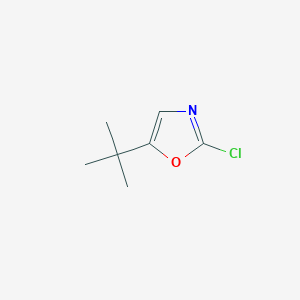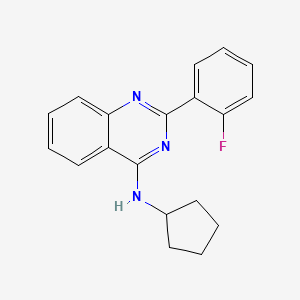![molecular formula C13H8F6N2O2 B14169538 2-Butenamide,N-[2,5-bis(trifluoromethyl)phenyl]-2-cyano-3-hydroxy-,(2Z)-](/img/structure/B14169538.png)
2-Butenamide,N-[2,5-bis(trifluoromethyl)phenyl]-2-cyano-3-hydroxy-,(2Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butenamide, N-[2,5-bis(trifluoromethyl)phenyl]-2-cyano-3-hydroxy-, (2Z)- is a complex organic compound characterized by its unique structure and properties. This compound is notable for its trifluoromethyl groups, which contribute to its chemical stability and reactivity. It is used in various scientific research applications due to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenamide, N-[2,5-bis(trifluoromethyl)phenyl]-2-cyano-3-hydroxy-, (2Z)- typically involves a multi-step process. One common method includes the reaction of 2-butenamide with a trifluoromethyl-substituted benzene derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The reaction conditions, including temperature, pressure, and time, are carefully monitored to ensure high yield and purity. Post-reaction, the compound is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butenamide, N-[2,5-bis(trifluoromethyl)phenyl]-2-cyano-3-hydroxy-, (2Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with altered functional groups.
Applications De Recherche Scientifique
2-Butenamide, N-[2,5-bis(trifluoromethyl)phenyl]-2-cyano-3-hydroxy-, (2Z)- is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Employed in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Butenamide, N-[2,5-bis(trifluoromethyl)phenyl]-2-cyano-3-hydroxy-, (2Z)- involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to enzymes or receptors, potentially inhibiting or modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Butenamide, N-[2,5-dichlorophenyl]-2-cyano-3-hydroxy-, (2Z)-
- 2-Butenamide, N-[2,5-dimethylphenyl]-2-cyano-3-hydroxy-, (2Z)-
Uniqueness
2-Butenamide, N-[2,5-bis(trifluoromethyl)phenyl]-2-cyano-3-hydroxy-, (2Z)- is unique due to the presence of trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C13H8F6N2O2 |
|---|---|
Poids moléculaire |
338.20 g/mol |
Nom IUPAC |
(Z)-N-[2,5-bis(trifluoromethyl)phenyl]-2-cyano-3-hydroxybut-2-enamide |
InChI |
InChI=1S/C13H8F6N2O2/c1-6(22)8(5-20)11(23)21-10-4-7(12(14,15)16)2-3-9(10)13(17,18)19/h2-4,22H,1H3,(H,21,23)/b8-6- |
Clé InChI |
NOXOVFJDYILBAL-VURMDHGXSA-N |
SMILES isomérique |
C/C(=C(\C#N)/C(=O)NC1=C(C=CC(=C1)C(F)(F)F)C(F)(F)F)/O |
SMILES canonique |
CC(=C(C#N)C(=O)NC1=C(C=CC(=C1)C(F)(F)F)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione](/img/structure/B14169462.png)
![Methyl N-{8-[3-(thiophen-3-yl)acryloyl]-2,8-diazaspiro[4.5]decane-2-carbonyl}phenylalaninate](/img/structure/B14169471.png)



![1-prop-2-en-1-yl-3-[(2Z)-1-propylpyridin-2(1H)-ylidene]thiourea](/img/structure/B14169491.png)




![6-bromo-N'-[(2-iodophenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B14169528.png)

![(4-Methylpiperazin-1-yl)-[5-(3-nitrophenyl)furan-2-yl]methanethione](/img/structure/B14169533.png)

